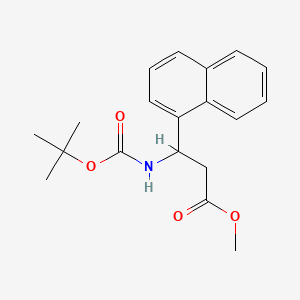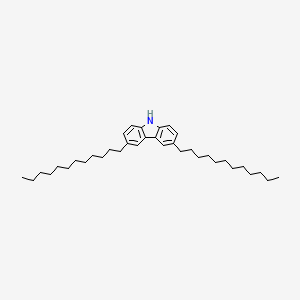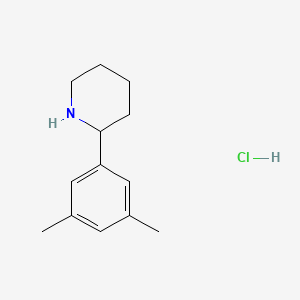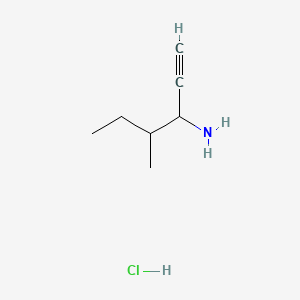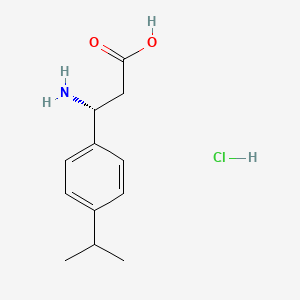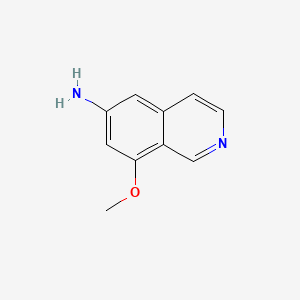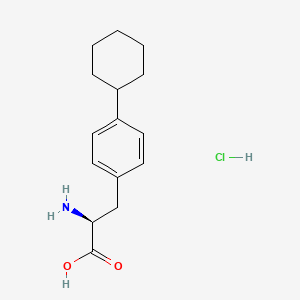
(S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of a cyclohexyl group attached to the phenyl ring, which is further connected to the amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 4-cyclohexylbenzaldehyde.
Formation of the Amino Acid Backbone: The aldehyde group is converted to the corresponding amino acid through a series of reactions, including reductive amination and subsequent hydrolysis.
Chirality Introduction: The chiral center is introduced using enantioselective catalysts or chiral auxiliaries to ensure the desired (S)-configuration.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and continuous flow systems to handle the reactions efficiently.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain high-purity product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nitrating agents like nitric acid or halogenating agents like bromine.
Major Products
Oxidation Products: Oximes, nitriles.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Nitro derivatives, halogenated compounds.
科学的研究の応用
(S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of (S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways, potentially leading to therapeutic effects such as pain relief or anti-inflammatory responses.
類似化合物との比較
Similar Compounds
(S)-2-Amino-3-phenylpropanoic acid: Lacks the cyclohexyl group, making it less hydrophobic.
(S)-2-Amino-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
Uniqueness
(S)-2-Amino-3-(4-cyclohexylphenyl)propanoic acid hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic characteristics. This uniqueness can influence its binding affinity and selectivity towards biological targets, making it a valuable compound in medicinal chemistry and drug development.
特性
IUPAC Name |
(2S)-2-amino-3-(4-cyclohexylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h6-9,12,14H,1-5,10,16H2,(H,17,18);1H/t14-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLIVFUIGSPNDC-UQKRIMTDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
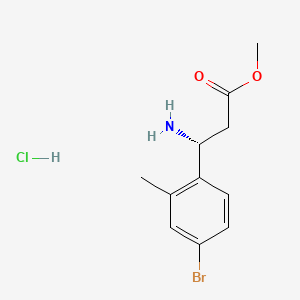
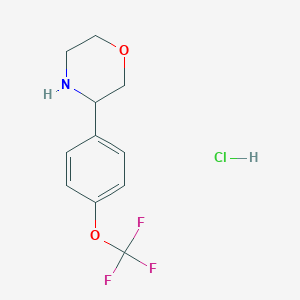
![4,6-Di([1,1'-biphenyl]-3-yl)-2-phenylpyrimidine](/img/structure/B8181363.png)
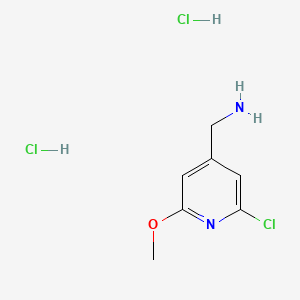
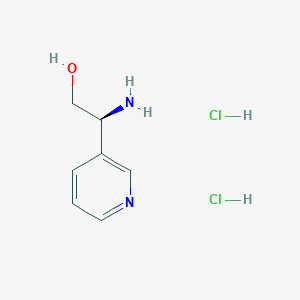
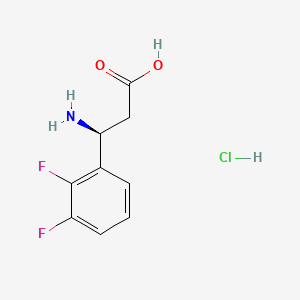

![(R)-2-(Benzo[d][1,3]dioxol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid](/img/structure/B8181389.png)
